Deacetylmuldamine

Description

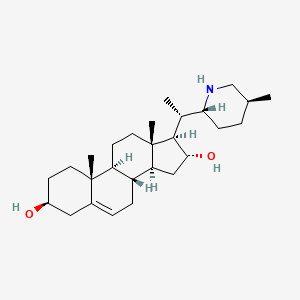

Deacetylmuldamine (CAS: 36069-46-2) is an experimental compound classified as a teratogen, with documented reproductive system effects in preclinical studies. Its molecular structure includes a deacetylated moiety, which differentiates it from acetylated parent compounds. Upon thermal decomposition, it releases toxic nitric oxide (NO) fumes, necessitating stringent handling protocols in laboratory settings. While its exact mechanism of action remains under investigation, its teratogenicity suggests interference with developmental pathways, particularly during embryonic stages .

Properties

Molecular Formula |

C27H45NO2 |

|---|---|

Molecular Weight |

415.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 |

InChI Key |

IRRHFODGOMSPEE-FIRKVUNCSA-N |

SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |

Isomeric SMILES |

C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |

Canonical SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |

Synonyms |

22,26-epiminocholest-5-ene-3,16-diol capsimine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of Deacetylmuldamine and structurally or functionally analogous compounds, based on toxicological and chemical data from Dangerous Properties of Industrial Materials (12th Edition) :

| Compound | CAS Number | Toxicity Profile | Exposure Routes | Thermal Decomposition Products | Key Effects |

|---|---|---|---|---|---|

| This compound | 36069-46-2 | Experimental teratogen | Reproductive system impact | Nitric oxide (NO) fumes | Teratogenicity, developmental disruption |

| Deacetylllyoniatoxin | 28894-74-8 | High toxicity | Intraperitoneal, intravenous | Irritant vapors | Acute toxicity, organ damage |

| Deacetylthymoxamine | 35231-36-8 | Multi-route toxicity | Oral, subcutaneous, intravenous | Nitric oxide (NO) fumes | Systemic toxicity, potential neurovascular effects |

| 9-Deazaadenosine | 77691-03-3 | Mutagenic activity | Intraperitoneal | Nitric oxide (NO) vapors | DNA damage, carcinogenic potential |

| 7-Deazainosine | 2862-16-0 | Broad-spectrum toxicity | Oral, intraperitoneal, subcutaneous | Nitric oxide (NO) vapors | Multi-organ toxicity, muscle degeneration |

Toxicity Mechanisms and Differentiation

- Its reproductive toxicity likely stems from interference with embryonic cell differentiation or hormonal signaling pathways .

- Its mechanism may involve disruption of cellular ion channels or membrane integrity .

- Deacetylthymoxamine : Broad toxicity across multiple exposure routes, suggesting systemic absorption and metabolic activation. Its nitric oxide release under heat parallels this compound but lacks reproductive specificity .

- 9-Deazaadenosine: Mutagenicity highlights its interaction with nucleic acids, contrasting with this compound’s focus on developmental systems .

- 7-Deazainosine: Causes widespread organ toxicity, possibly due to interference with purine metabolism, unlike the targeted reproductive effects of this compound .

Thermal Stability and Handling Risks

All listed compounds release hazardous fumes (e.g., nitric oxide or irritant vapors) when heated. This compound and Deacetylthymoxamine share nitric oxide emission, necessitating ventilated environments and personal protective equipment during handling. In contrast, Deacetylllyoniatoxin produces undefined irritant vapors, requiring distinct mitigation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.